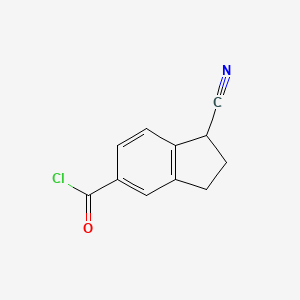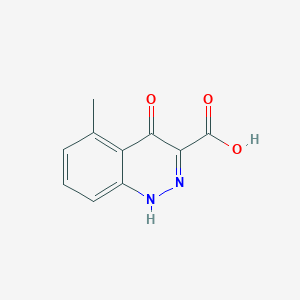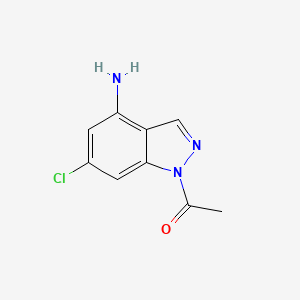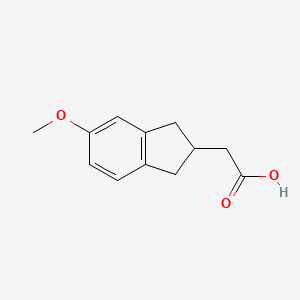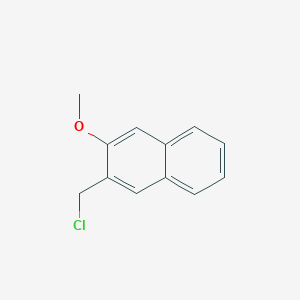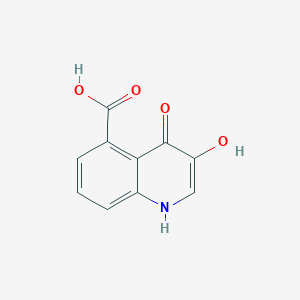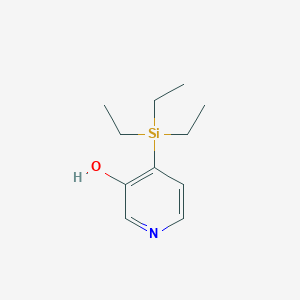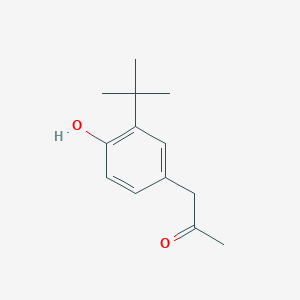
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of phenols and ketones It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can influence biological pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-tert-Butylphenyl)propan-2-one
- 1-(3,5-di-tert-Butyl-4-hydroxyphenyl)propan-2-one
- 1-(3-tert-Butyl-4-methoxyphenyl)propan-2-one
Uniqueness
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both a hydroxyl group and a tert-butyl group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and potential antioxidant activity, which distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(3-tert-butyl-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)7-10-5-6-12(15)11(8-10)13(2,3)4/h5-6,8,15H,7H2,1-4H3 |
Clave InChI |
PUDPMPUYIOBUFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


